molecular formula C22H29N3O2 B2615649 N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-phenoxypropanamide CAS No. 1448063-53-3

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-phenoxypropanamide

Cat. No.: B2615649
CAS No.: 1448063-53-3
M. Wt: 367.493
InChI Key: DRMDUDHDCSWNNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-phenoxypropanamide is a synthetic small molecule characterized by a tetrahydroindazole core substituted with a cyclopentyl group at the N1 position. The indazole moiety is linked via a methylene bridge to a propanamide side chain bearing a phenoxy substituent.

Properties

IUPAC Name

N-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O2/c1-16(27-18-11-3-2-4-12-18)22(26)23-15-20-19-13-7-8-14-21(19)25(24-20)17-9-5-6-10-17/h2-4,11-12,16-17H,5-10,13-15H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRMDUDHDCSWNNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=NN(C2=C1CCCC2)C3CCCC3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-phenoxypropanamide is a complex organic compound with a unique chemical structure that suggests potential biological activity. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C20H24N3OC_{20}H_{24}N_{3}O, and it features a tetrahydroindazole core linked to a phenoxypropanamide group. The structure contributes to its lipophilicity and potential interactions with biological targets.

PropertyValue
Molecular FormulaC20H24N3O
Molecular Weight336.42 g/mol
IUPAC NameThis compound
CAS Number1448044-44-7

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Tetrahydroindazole : Cyclization of appropriate precursors to form the tetrahydroindazole core.
  • Introduction of Cyclopentyl Group : Alkylation reactions introduce the cyclopentyl moiety.
  • Coupling with Phenoxypropanamide : The final compound is formed through coupling reactions under controlled conditions.

The biological activity of this compound is thought to arise from its interaction with specific molecular targets such as enzymes or receptors. The compound may modulate their activity, leading to various pharmacological effects.

Pharmacological Studies

Research indicates that compounds related to tetrahydroindazoles exhibit significant biological activities:

  • Anticancer Activity : Indazole derivatives have shown potential in inhibiting cancer cell proliferation through various pathways.
  • Anti-inflammatory Properties : The compound may exert anti-inflammatory effects by inhibiting key mediators in inflammatory pathways.
  • Neurotransmitter Modulation : Some studies suggest that similar compounds can influence neurotransmitter systems, potentially aiding in neurological disorders.

Study on Anticancer Activity

A study evaluated the anticancer properties of a related indazole derivative. The results indicated that the compound inhibited the growth of several cancer cell lines in vitro by inducing apoptosis and cell cycle arrest.

Anti-inflammatory Effects

Another study focused on the anti-inflammatory potential of similar compounds in animal models. Results showed a significant reduction in inflammatory markers following treatment with the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Side Chains

Compound : N-[(1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-2-[(4-fluorophenyl)sulfanyl]acetamide (BG15831, CAS: 1448061-21-9)

  • Key Differences: Replaces the phenoxypropanamide group with a 4-fluorophenylsulfanyl-acetamide moiety.
  • Impact: The sulfanyl group enhances lipophilicity (clogP: ~3.5 vs. Molecular weight increases to 387.514 g/mol compared to the target compound’s 381.47 g/mol.
  • Application : Used in kinase inhibition studies, though specific targets remain undisclosed .

Indazole Derivatives with Varied Core Substitutions

Compound: N-(1-(1-(4-cyanophenyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indazol-3-yl)ethyl)benzamide

  • Key Differences: Features a 4-cyanophenyl group at N1 and a benzamide side chain. The 6,6-dimethyl-4-oxo modification introduces steric hindrance and a ketone functional group.
  • Impact: Demonstrated anti-HIV activity in preliminary assays (EC₅₀: ~0.8 μM), attributed to the electron-withdrawing cyanophenyl group enhancing target binding .
  • Synthesis : Prepared via hydrazine-mediated cyclization under reflux, contrasting with the target compound’s likely palladium-catalyzed coupling routes .

Heterocyclic Variants: Benzimidazole Derivatives

Compound : N-[(1H-benzimidazol-2-yl)methyl]-4-methoxyaniline (B1)

  • Key Differences : Replaces indazole with benzimidazole, altering hydrogen-bonding capacity and aromatic π-stacking interactions.
  • Impact : Benzimidazole derivatives like B1 exhibit antimicrobial activity (MIC: 4–8 μg/mL against S. aureus), but the absence of the tetrahydroindazole core reduces conformational stability compared to the target compound .

Pharmacological Profile

  • Anti-HIV Analog : The tetrahydroindazolylbenzamide derivative (EC₅₀: 0.8 μM) highlights the scaffold’s versatility in antiviral design .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Biological Activity
N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-phenoxypropanamide C₂₃H₂₇N₃O₂ 381.47 Phenoxypropanamide side chain Undisclosed
BG15831 C₂₁H₂₆FN₃OS 387.51 4-Fluorophenylsulfanyl group Kinase inhibition studies
Anti-HIV tetrahydroindazolylbenzamide C₂₄H₂₃N₅O₂ 413.48 4-Cyanophenyl, benzamide Anti-HIV (EC₅₀: 0.8 μM)
Benzimidazole B1 C₁₅H₁₅N₃O 253.30 Benzimidazole core, methoxyaniline Antimicrobial

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.